4-Hydroxy-8-methoxy-2H-chromen-2-one
Overview
Description
4-Hydroxy-8-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 8-position on the chromen-2-one scaffold. Coumarins, including this compound, are widely found in nature and have been used in various medicinal and industrial applications .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which include 4-hydroxy-8-methoxy-2h-chromen-2-one, have a wide range of biological activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Coumarin derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between 4-hydroxycoumarin and methoxyacetophenone in the presence of a Lewis acid like aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-8-methoxyquinone.
Reduction: Formation of 4-hydroxy-8-methoxy-2H-dihydrochromen-2-one.
Substitution: Various substituted chromen-2-one derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s due to its bioactive properties.
Industry: Utilized in the production of dyes, perfumes, and as a fluorescent probe in various analytical techniques
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound with a simpler structure.
4-Hydroxycoumarin: Similar structure but lacks the methoxy group at the 8-position.
8-Methoxycoumarin: Similar structure but lacks the hydroxy group at the 4-position
Uniqueness: 4-Hydroxy-8-methoxy-2H-chromen-2-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential bioactivity compared to its simpler analogs .
Properties
IUPAC Name |
4-hydroxy-8-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLPXHJIKFYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716189 | |
Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106754-13-6 | |
Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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